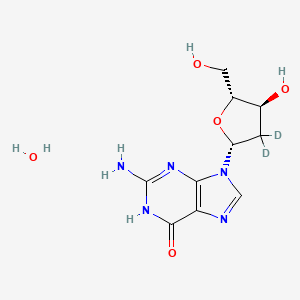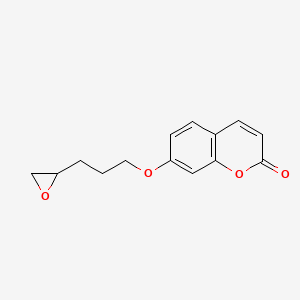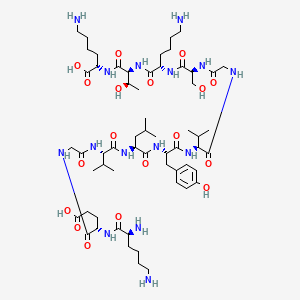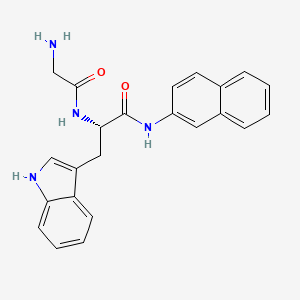
glycyl-L-tryptophan 2-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Trp- is a dipeptide composed of glycine and tryptophan. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. Glycine is the simplest amino acid, while tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Trp- typically involves standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid (tryptophan) to a resin, followed by the sequential addition of glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of H-Gly-Trp- can be scaled up using automated peptide synthesizers. These machines streamline the synthesis process, allowing for the efficient production of large quantities of the dipeptide. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Trp- undergoes various chemical reactions, including:
Reduction: The reduction of H-Gly-Trp- is less common but can be achieved under specific conditions using reducing agents like sodium borohydride.
Substitution: The dipeptide can participate in substitution reactions, particularly at the tryptophan residue, where the indole ring can be modified.
Common Reagents and Conditions
Oxidation: Peroxyl radicals (ROO˙) and alkoxyl radicals are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles can be used to modify the indole ring of tryptophan.
Major Products Formed
Oxidation: N-formylkynurenine, kynurenine, and hydroperoxides.
Reduction: Reduced forms of the dipeptide.
Substitution: Modified tryptophan derivatives.
Wissenschaftliche Forschungsanwendungen
H-Gly-Trp- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and as a precursor to bioactive molecules.
Medicine: Explored for its potential therapeutic effects, particularly in modulating serotonin levels.
Industry: Utilized in the development of functionalized materials, such as antimicrobial textiles
Wirkmechanismus
The mechanism of action of H-Gly-Trp- involves its interaction with various molecular targets. Tryptophan residues can undergo oxidation, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. These interactions can modulate biological pathways, such as those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
H-Gly-Trp- can be compared with other dipeptides and tryptophan-containing compounds:
Similar Compounds: Gly-Trp-Gly, Trp-Gly, and N-acetyl-Trp
Uniqueness: H-Gly-Trp- is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C23H22N4O2 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI-Schlüssel |
OCFNAQIEUDCHBL-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


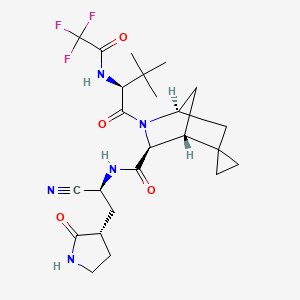
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
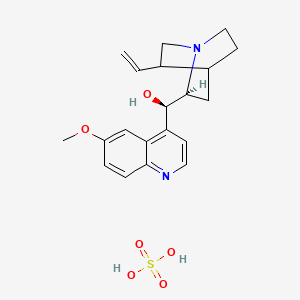
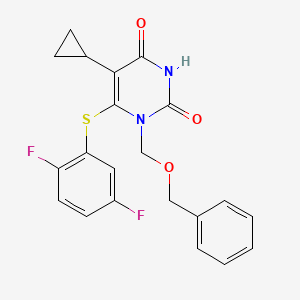

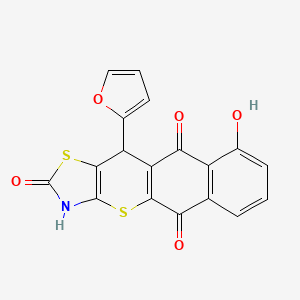
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

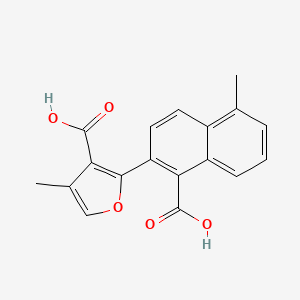
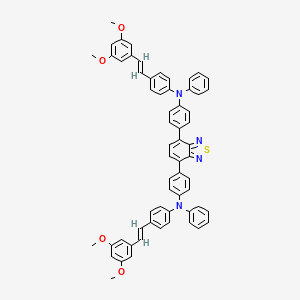
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
